Product packaging for Silver-111(Cat. No.:CAS No. 15760-04-0)

Silver-111

Cat. No.: B1199139
CAS No.: 15760-04-0
M. Wt: 110.9053 g/mol
InChI Key: BQCADISMDOOEFD-AKLPVKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silver-111 (⁰⁰¹¹¹Ag) is an emerging medium-energy beta-minus (β⁻) emitting radioisotope with a half-life of 7.45 days . Its decay properties, characterized by a maximal beta energy of 1.04 MeV and the emission of gamma rays at 342.1 keV, make it a highly promising candidate for targeted radionuclide therapy (TRT) and associated single-photon emission computed tomography (SPECT) imaging . Its decay characteristics are notably similar to the clinically established Lutetium-177, positioning it as a potential surrogate for therapeutic applications . A significant research value of this compound lies in its theranostic potential. It can be effectively paired with positron-emitting silver radioisotopes like Silver-103 to form a perfectly matched theranostic pair . This allows for precise pre-therapy planning and dosimetry using Positron Emission Tomography (PET), followed by treatment with the chemically identical therapeutic agent, thereby overcoming the potential biodistribution biases introduced by using chemically different surrogate isotopes . The primary production route for high molar activity this compound is the neutron irradiation of enriched Palladium-110 targets via the ¹¹⁰Pd(n,γ)¹¹¹Pd→¹¹¹Ag nuclear reaction . Advanced chromatographic separation methods, such as those using LN and TK200 resins, have been developed to purify the reactor-produced this compound from the palladium target material, achieving high recovery yields and radionuclidic purity greater than 99% in a ready-to-use aqueous formulation suitable for direct radiolabeling . Intended Use and Handling: This product is labeled "For Research Use Only" (RUO). It is strictly intended for non-clinical laboratory research applications and is not to be used as a diagnostic or therapeutic agent for humans or animals. Researchers handling this material must have appropriate training and facilities for working with radioactive isotopes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ag B1199139 Silver-111 CAS No. 15760-04-0

Properties

CAS No.

15760-04-0

Molecular Formula

Ag

Molecular Weight

110.9053 g/mol

IUPAC Name

silver-111

InChI

InChI=1S/Ag/i1+3

InChI Key

BQCADISMDOOEFD-AKLPVKDBSA-N

SMILES

[Ag]

Isomeric SMILES

[111Ag]

Canonical SMILES

[Ag]

Synonyms

111Ag
Ag-111
Ag111
Silver-111

Origin of Product

United States

Scientific Research Applications

Medical Imaging and Targeted Therapy

Characteristics of Silver-111:
this compound emits beta particles and gamma rays, making it suitable for both therapeutic and diagnostic purposes. Its decay properties closely resemble those of Lutetium-177, a widely used isotope in cancer treatment, which allows for more accurate dosimetric calculations when paired with Silver-103 for imaging .

Chromatographic Separation:
Recent advancements have been made in the chromatographic separation of this compound from neutron-irradiated palladium targets. A two-step chromatographic process has achieved over 90% recovery of this compound with high radionuclidic purity. This method facilitates the production of a ready-to-use formulation for the direct labeling of tumor-seeking biomolecules .

Clinical Applications:
this compound has shown promise in preclinical studies for its application in targeted radionuclide therapy. The ability to label biomolecules with this compound allows for precise targeting of tumor cells, enhancing therapeutic efficacy while minimizing damage to surrounding healthy tissues . Additionally, its use in Single Photon Emission Computed Tomography (SPECT) imaging provides real-time insights into biodistribution and treatment response .

Antimicrobial Applications

Historical Context:
The use of silver as an antimicrobial agent dates back centuries. Recent studies have revitalized interest due to increasing antibiotic resistance among pathogens. This compound has been investigated as a radiotracer to study the biological distribution of silver-based antimicrobial compounds .

Biodistribution Studies:
In preclinical models, this compound incorporated into antimicrobial complexes has demonstrated effective lung retention when delivered via nebulization. Studies indicate that the average percentage of injected dose per gram (%ID/g) in the lungs is significantly higher compared to other organs, suggesting its potential for treating pulmonary infections .

Clinical Relevance:
The incorporation of silver into medical devices, such as catheters and endotracheal tubes, has shown a reduction in infection rates. For instance, trials have indicated that silver-coated endotracheal tubes can lower the incidence of ventilator-associated pneumonia (VAP), providing a cost-effective solution for infection control in hospitalized patients .

Comparison with Similar Compounds

Table 1: Decay Characteristics of Ag-111 and Comparable Isotopes

Isotope Half-Life Decay Mode β− Energy (MeV) γ Energy (keV) Primary Applications
Silver-111 7.45 d β− 0.60–1.05 342, 408 TRT, SPECT imaging
Lutetium-177 6.65 d β− 0.13–0.50 113, 208 TRT (e.g., neuroendocrine tumors)
Gallium-68 67.7 min β+ 1.90 (β+ range) 511 PET imaging (e.g., prostate cancer)
Fluorine-18 109.7 min β+ 0.63 (β+ range) 511 PET imaging (e.g., oncology)

Key Observations :

  • Ag-111 and Lu-177 share similar half-lives and β− emissions, enabling sustained therapeutic effects. However, Lu-177’s lower β− energy reduces tissue penetration, making it safer for small tumors .
  • Ag-111 emits higher-energy γ-rays (342 keV, 408 keV) than Lu-177 (113 keV, 208 keV), which enhances SPECT imaging resolution but requires stricter radiation shielding .

Production Methods and Challenges

Table 2: Production Routes for Ag-111 and Similar Isotopes

Isotope Production Method Key Challenges
This compound ¹¹⁰Pd(n,γ)¹¹¹Pd → ¹¹¹Ag (reactor) Short Pd-111 half-life; competition from Pd-109 impurities
Lutetium-177 ¹⁷⁶Yb(n,γ)¹⁷⁷Yb → ¹⁷⁷Lu (reactor) Requires high neutron flux; costly enrichment
Gallium-68 ⁶⁸Ge/⁶⁸Ga generator Generator shelf-life limits clinical use
Fluorine-18 ¹⁸O(p,n)¹⁸F (cyclotron) Requires on-site cyclotron infrastructure

Key Observations :

  • Ag-111 production via reactors is more feasible than deuteron- or α-induced reactions, which suffer from low cross-sections and contaminants like Ag-110m .
  • Unlike Ga-68 and F-18, Ag-111 cannot be produced via generators or cyclotrons, limiting its availability to reactor-equipped facilities .

Chemical Behavior and Chelation Challenges

Ag-111 exhibits unique adsorption characteristics in aqueous solutions, adhering to membrane filters via Freundlich isotherms and existing as AgOH at neutral pH . However, its chemical similarity to other silver isotopes complicates selective chelation:

  • Carrier-Free State : Ag-111’s carrier-free nature enhances specific activity but increases reactivity, necessitating rapid labeling to prevent aggregation .

Preclinical and Clinical Readiness

  • The TRIGA Mark II reactor produces ~0.6 MBq per irradiation cycle, sufficient for research but inadequate for large-scale trials .
  • Lu-177 : Clinically validated, with established supply chains and FDA-approved therapies (e.g., Lutathera®) .
  • Ga-68/F-18 : Widely used in clinical PET imaging due to standardized production and labeling protocols .

Preparation Methods

Thermal Neutron Irradiation of Palladium-110

The most established production method utilizes the ¹¹⁰Pd(n,γ)¹¹¹Pd → ¹¹¹Ag pathway in nuclear reactors. Natural or enriched palladium-110 targets undergo neutron capture, forming palladium-111 (¹¹¹Pd), which β⁻-decays to ¹¹¹Ag with a 23.4-minute half-life. Key parameters include:

  • Neutron flux : ≥1×10¹⁴ n·cm⁻²·s⁻¹ for optimal yield

  • Irradiation duration : 2–5 days to balance ¹¹¹Ag yield against long-lived contaminants like ¹¹⁰mAg (t₁/₂ = 249.8 d)

  • Target enrichment : >95% ¹¹⁰Pd minimizes co-production of ¹⁰⁷Ag, ¹⁰⁹Ag, and ¹¹⁰mAg

Post-irradiation, the target dissolves in concentrated HCl/HNO₃ mixtures, initiating the decay chain:

¹¹⁰Pdn,γ¹¹¹Pdβ¹¹¹Ag (7.47 d)\text{¹¹⁰Pd} \xrightarrow{n,\gamma} \text{¹¹¹Pd} \xrightarrow{\beta^-} \text{¹¹¹Ag (7.47 d)}

This method yields ¹¹¹Ag with >99% radionuclidic purity when using highly enriched targets.

Charged-Particle-Induced Reactions

Alternative production routes employ cyclotron or linear accelerators, though with lower practical yields:

Deuteron Irradiation

The ¹¹⁰Pd(d,n)¹¹¹Ag direct reaction and ¹¹⁰Pd(d,p)¹¹¹Pd → ¹¹¹Ag indirect route have been investigated. At 15–20 MeV deuteron energy:

  • Cross-section : 5–10 mbarn for direct ¹¹¹Ag production

  • Challenges : Co-production of ¹⁰⁹Ag (stable) and ¹¹⁰mAg requires rigorous separation

  • Yield : ~50 MBq/µA·h, significantly lower than reactor methods

Alpha-Induced Reactions

The ¹⁰⁸Pd(α,p)¹¹¹Ag and ¹¹⁰Pd(α,p2n)¹¹¹Ag pathways show limited utility due to:

  • Low cross-sections : <2 mbarn at 30 MeV

  • Target heating : Requires advanced cooling systems for thick Pd targets

Radiochemical Separation and Purification

Chromatographic Separation Using LN/TK200 Resins

A validated two-step process achieves >90% ¹¹¹Ag recovery from dissolved Pd targets:

  • LN Resin Column (Biorad)

    • Stationary phase: 800 mg LN resin (bis(2-ethylhexyl)methanediphosphonic acid)

    • Mobile phase: 0.005 M HCl eluent

    • Pd retention: >99.9% due to strong Pd(II)-phosphonic acid complexes

    • Ag elution: 20 mL 0.005 M HCl collects ¹¹¹Ag

  • TK200 Resin Cartridge

    • Conditioning: 5 mL 1 M HCl

    • Ag adsorption: From LN column effluent

    • Final elution: 5 mL H₂O yields chloride-free ¹¹¹Ag

Performance metrics :

ParameterLN ResinTK200 Resin
Pd decontamination4.2×10⁻⁴2.1×10⁻⁵
Ag recovery92.4%89.7%
Process time45 min20 min

Ion Exchange Alternatives

PRISMAP consortium reports using strong cation exchangers for ¹¹¹Ag isolation:

  • Resin : Dowex 50WX8 (H⁺ form)

  • Eluent : 0.1 M HNO₃ removes residual Pd²⁺

  • Ag recovery : 85–90% in 2 mL H₂O

Quality Control and Characterization

Radionuclidic Purity Assessment

γ-spectrometry confirms purity via characteristic emissions:

Energy (keV)Intensity (%)Origin
245.41.3¹¹¹Ag
342.16.7¹¹¹Ag
657.81.2¹¹⁰mAg (reject if >1%)

Chemical Purity Metrics

ICP-OES analysis of final product:

ElementConcentration (µg/mL)
Pd<0.01
Fe<0.1
Cl⁻<5

Comparative Analysis of Production Methods

Table 1: This compound Production Route Comparison

ParameterReactor (n,γ)Deuteron (d,n)Alpha (α,p)
Yield (GBq/g target)15–200.5–1.20.1–0.3
Main contaminant¹¹⁰mAg¹⁰⁹Ag¹⁰⁸Ag
Separation factor (Pd/Ag)4.2×10⁻⁴1.8×10⁻³N/A
Facility availabilityHighModerateLow

Q & A

Q. What are the primary production routes for Silver-111, and how do they impact radiochemical purity?

this compound is primarily produced via neutron irradiation of natural palladium targets using the nuclear reaction 110Pd(n,γ)111Pd^{110}\text{Pd}(n, \gamma)^{111}\text{Pd}, followed by β⁻-decay of 111Pd^{111}\text{Pd} (t1/2=23.4 mint_{1/2} = 23.4\ \text{min}). This method yields Ag-111 with radionuclidic purity >99%, though contaminants like 110mAg^{110m}\text{Ag} (t1/2=249.8 dt_{1/2} = 249.8\ \text{d}) may arise. Chromatographic separation using LN and TK200 resins ensures >90% recovery and purity >99%, critical for radiopharmaceutical applications .

Q. How do the decay properties of this compound compare to established therapeutic isotopes like Lutetium-177?

Ag-111 emits β⁻ particles (Eβ,max=1.04 MeVE_{\beta^-, \text{max}} = 1.04\ \text{MeV}) and γ-rays (342.1 keV,6.7%342.1\ \text{keV}, 6.7\%; 245.4 keV,1.2%245.4\ \text{keV}, 1.2\%), closely resembling Lu-177’s therapeutic profile. Its longer half-life (7.47 d7.47\ \text{d} vs. Lu-177’s 6.65 d6.65\ \text{d}) allows prolonged tumor targeting, while its γ emissions enable SPECT imaging. This dual functionality supports theranostic applications without requiring chemically mismatched imaging surrogates (e.g., Ga-68 for Lu-177) .

Q. What chromatographic methods are effective for separating this compound from irradiated palladium targets?

A validated two-step process uses di(2-ethylhexyl)orthophosphoric acid (LN resin) and trioctylphosphine oxide (TK200 resin). The method achieves a separation factor of 4.21×1044.21 \times 10^{-4}, eluting Ag-111 in pure water with minimal Pd contamination. ICP-OES and γ-spectrometry confirm >90% recovery and >99% purity, enabling direct radiolabeling without evaporation .

Advanced Research Questions

Q. How can researchers mitigate contamination by long-lived Silver-110m during production?

Contamination arises from 109Pd(n,γ)110Pd^{109}\text{Pd}(n, \gamma)^{110}\text{Pd} side reactions. Using highly enriched 110Pd^{110}\text{Pd} targets (Ag content <1 ppm) minimizes stable Ag impurities. Post-irradiation, selective chromatographic separation with LN resin reduces 110mAg^{110m}\text{Ag} carryover. Rigorous γ-spectrometry monitoring and iterative purification are recommended to maintain molar activity >20 KBq/nmol .

Q. What methodological challenges exist in pairing this compound with PET diagnostic counterparts like Silver-103?

While Ag-103 (t1/2=65.7 mint_{1/2} = 65.7\ \text{min}) is ideal for PET imaging due to its short half-life and low-energy γ emissions, its rapid decay necessitates synchronized production and labeling. Challenges include optimizing reaction kinetics for bifunctional chelators and minimizing radiolysis during synthesis. Ag-104m/g isotopes are less suitable due to γ emissions near 511 keV, causing PET image artifacts .

Q. How does the molar activity of this compound influence its efficacy in targeted radionuclide therapy?

Molar activity (≥20 KBq/nmol) is contingent on minimizing stable Ag carriers during separation. Impurities from Pd targets (e.g., 50 ppm Ag in natural Pd) reduce effective specific activity. Using enriched 110Pd^{110}\text{Pd} and high-flux reactors (e.g., >1013 cm2 s110^{13}\ \text{cm}^{-2}\ \text{s}^{-1}) enhances production yields. ICP-MS post-purification is advised for precise quantification .

Q. What advancements in chromatographic resins improve this compound separation efficiency?

LN resin (bis(2-ethylhexyl)phosphoric acid) selectively binds Pd in 0.005 M HCl, while TK200 resin (trioctylphosphine oxide) isolates Ag⁺ in 1 M HCl. Optimizing flow rates (0.5 mL/min) and resin mass (800 mg LN, 2 mL TK200) ensures >92% Pd removal. Scaling this process requires validating resin reusability and radiation stability under high-activity conditions .

Methodological Considerations

  • Experimental Design : Prioritize neutron flux optimization (6.7×1012 cm2 s16.7 \times 10^{12}\ \text{cm}^{-2}\ \text{s}^{-1}) and enriched targets to maximize Ag-111 yield .
  • Data Contradictions : Discrepancies in molar activity calculations may arise from unaccounted Ag impurities; cross-validate with ICP-MS .
  • Theranostic Validation : Compare Ag-111 biodistribution with its PET counterpart (Ag-103) in preclinical models to confirm targeting fidelity .

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